molecular formula C22H29N3O8 B14075719 N-Boc-N5-Cbz-D-ornithine succinimido ester

N-Boc-N5-Cbz-D-ornithine succinimido ester

Cat. No.: B14075719
M. Wt: 463.5 g/mol
InChI Key: AQJOXCKZJOXIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOC-ORN(Z)-OSU: N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine , is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a benzyloxycarbonyl (Z) protecting group at the delta-amino position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-ORN(Z)-OSU typically involves the protection of the amino groups of ornithine. The process begins with the protection of the alpha-amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the delta-amino group using the benzyloxycarbonyl (Z) group. The reaction conditions often involve the use of reagents such as diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of BOC-ORN(Z)-OSU follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: BOC-ORN(Z)-OSU undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: BOC-ORN(Z)-OSU is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, BOC-ORN(Z)-OSU is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs. It is also employed in the synthesis of peptide hormones and enzyme inhibitors .

Industry: In the pharmaceutical industry, BOC-ORN(Z)-OSU is used in the production of therapeutic peptides and peptide-based vaccines. It is also utilized in the development of diagnostic tools and biosensors .

Mechanism of Action

Mechanism: The primary function of BOC-ORN(Z)-OSU in peptide synthesis is to protect the amino groups of ornithine, preventing unwanted side reactions during the synthesis process. The Boc and Z groups are selectively removed under specific conditions, allowing for the controlled formation of peptide bonds .

Molecular Targets and Pathways: BOC-ORN(Z)-OSU itself does not have direct biological targets, as its role is primarily in chemical synthesis. the peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Uniqueness: BOC-ORN(Z)-OSU is unique in its specific use for ornithine, providing a versatile tool for the synthesis of peptides containing ornithine residues. Its dual protection strategy ensures high selectivity and efficiency in peptide synthesis .

Properties

Molecular Formula

C22H29N3O8

Molecular Weight

463.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)

InChI Key

AQJOXCKZJOXIAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.